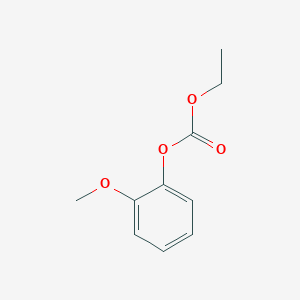
Carbonic acid, ethyl 2-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, ethyl 2-methoxyphenyl ester, also known as ethyl vanillin carbonate, is a synthetic organic compound used in various industries. It is a white to yellow crystalline powder with a sweet, vanilla-like odor and taste. This compound is commonly used as a flavoring agent in food, beverages, and pharmaceuticals. In recent years, carbonic acid, ethyl 2-methoxyphenyl ester has gained attention for its potential use in scientific research.
Mechanism of Action
The exact mechanism of action of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may be beneficial for the treatment of various diseases. Additionally, this compound has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several potential future directions for the use of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in scientific research. One potential direction is its use in the development of novel cancer treatments. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully understand the potential uses of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in scientific research.
Synthesis Methods
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester can be synthesized through several methods, including the reaction of Carbonic acid, ethyl 2-methoxyphenyl ester vanillin with phosgene or the reaction of Carbonic acid, ethyl 2-methoxyphenyl ester vanillin with chloroformate. The synthesis of this compound is relatively simple and can be achieved in moderate to high yields.
Scientific Research Applications
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester has been studied for its potential use in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
1847-84-3 |
|---|---|
Product Name |
Carbonic acid, ethyl 2-methoxyphenyl ester |
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
ethyl (2-methoxyphenyl) carbonate |
InChI |
InChI=1S/C10H12O4/c1-3-13-10(11)14-9-7-5-4-6-8(9)12-2/h4-7H,3H2,1-2H3 |
InChI Key |
OFDKFNZHXJWFNS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=CC=C1OC |
Canonical SMILES |
CCOC(=O)OC1=CC=CC=C1OC |
Other CAS RN |
1847-84-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



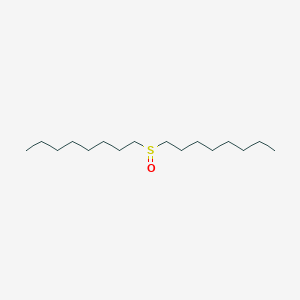

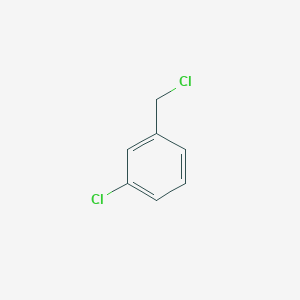
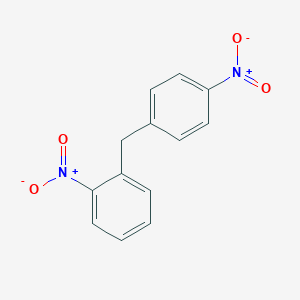

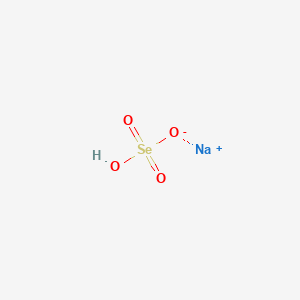
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
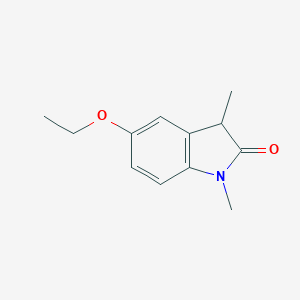

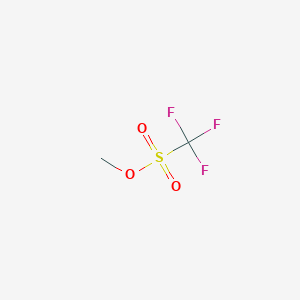
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)

